molecular formula C10H12N2 B3198739 2-Ethylaminomethyl-benzonitrile CAS No. 1016510-64-7

2-Ethylaminomethyl-benzonitrile

Cat. No.: B3198739
CAS No.: 1016510-64-7
M. Wt: 160.22 g/mol
InChI Key: AFQTTYRSAIQASF-UHFFFAOYSA-N
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Description

2-Ethylaminomethyl-benzonitrile is an organic compound with the molecular formula C10H12N2 It is a derivative of benzonitrile, where the benzene ring is substituted with an ethylaminomethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethylaminomethyl-benzonitrile typically involves the reaction of benzonitrile with ethylamine in the presence of a suitable catalyst. One common method is the nucleophilic substitution reaction, where benzonitrile reacts with ethylamine under reflux conditions to form the desired product. The reaction can be represented as follows:

C6H5CN+C2H5NH2C6H4(CH2NHC2H5)CN\text{C}_6\text{H}_5\text{CN} + \text{C}_2\text{H}_5\text{NH}_2 \rightarrow \text{C}_6\text{H}_4(\text{CH}_2\text{NH}\text{C}_2\text{H}_5)\text{CN} C6​H5​CN+C2​H5​NH2​→C6​H4​(CH2​NHC2​H5​)CN

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts such as palladium or nickel can enhance the reaction rate and yield. Additionally, green synthesis methods using ionic liquids as solvents and catalysts have been explored to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-Ethylaminomethyl-benzonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides or nitriles.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The ethylaminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a metal catalyst are commonly used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of benzoic acid derivatives.

    Reduction: Formation of ethylaminomethylbenzylamine.

    Substitution: Formation of various substituted benzonitriles depending on the nucleophile used.

Scientific Research Applications

2-Ethylaminomethyl-benzonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Ethylaminomethyl-benzonitrile involves its interaction with specific molecular targets. In biological systems, it may act as an inhibitor or activator of enzymes by binding to their active sites. The compound’s effects are mediated through pathways involving the modulation of enzyme activity, which can lead to changes in cellular processes .

Comparison with Similar Compounds

Similar Compounds

    Benzonitrile: The parent compound, lacking the ethylaminomethyl group.

    Ethylbenzene: Similar structure but lacks the nitrile group.

    Aminomethylbenzonitrile: Similar structure but with a different alkyl group.

Uniqueness

2-Ethylaminomethyl-benzonitrile is unique due to the presence of both the ethylaminomethyl and nitrile groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

2-(ethylaminomethyl)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2/c1-2-12-8-10-6-4-3-5-9(10)7-11/h3-6,12H,2,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFQTTYRSAIQASF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1=CC=CC=C1C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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